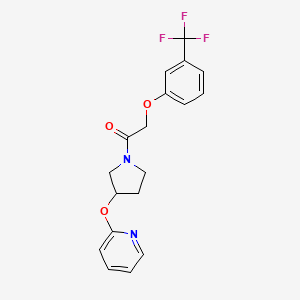

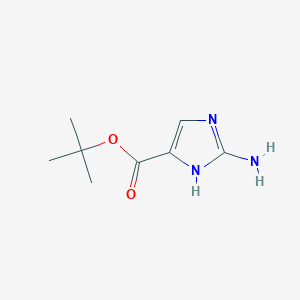

![molecular formula C14H19N3O5 B2875429 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate CAS No. 2034208-78-9](/img/structure/B2875429.png)

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized via a variety of methods. One of the simplest methods for the synthesis of imidazolones is condensation of acyloins with monosubstituted ureas . The reactions proceed in various solvents and both under the conditions of acidic catalysis and without catalyst .Molecular Structure Analysis

The molecular structure of imidazoles and its derivatives can be complex and depends on the specific substituents attached to the imidazole ring. The structure can be analyzed by calculating the activation energy and by analyzing their crystal structures .Chemical Reactions Analysis

The chemical reactions of imidazoles and its derivatives can be diverse, depending on the specific substituents attached to the imidazole ring. For example, imidazoles can undergo reactions with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles and its derivatives can vary widely depending on the specific substituents attached to the imidazole ring. For example, the compound “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride” is a solid with a molecular weight of 192.64 .Applications De Recherche Scientifique

Biological Activity of Benzimidazole Derivatives

Benzimidazole compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. A study by al-Hakimi et al. (2020) synthesized a ligand from a benzimidazole derivative and examined its complexes for biological activity. The Cd (II) complex showed the highest antifungal and antibacterial activities, while in vitro antitumor activities revealed significant cytotoxicity against various cancer cell lines, showcasing the therapeutic potential of benzimidazole derivatives in medicinal chemistry (al-Hakimi et al., 2020).

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds, including benzimidazole derivatives, as corrosion inhibitors for N80 steel in HCl solution. Their studies demonstrated that these compounds act as mixed-type inhibitors, showcasing the utility of benzimidazole derivatives in protecting industrial materials against corrosion. This finding underscores the relevance of such compounds in materials science and engineering (Yadav et al., 2015).

Environmental Applications

Research by Donnelly and Dagley (1980) on Pseudomonas putida's metabolism of aromatic acids hints at the environmental degradation capabilities of microbes towards benzimidazole derivatives. Though the specific compound was not the focus, the study indicates the potential of using such structures in environmental bioremediation efforts, particularly in the degradation of aromatic pollutants (Donnelly & Dagley, 1980).

Catalytic and Synthetic Applications

Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with benzimidazole-based ligands as models for methane monooxygenases, highlighting their role in the selective hydroxylation of alkanes. This research demonstrates the catalytic potential of benzimidazole derivatives in organic synthesis and industrial processes, offering insights into their application in developing environmentally friendly catalysts (Sankaralingam & Palaniandavar, 2014).

Mécanisme D'action

Target of Action

The primary targets of the compound “1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes

Safety and Hazards

Orientations Futures

The future directions of research into imidazoles and its derivatives are promising. There is ongoing research into the synthesis of imidazoles and its derivatives, with a focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOFTPYCLQIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

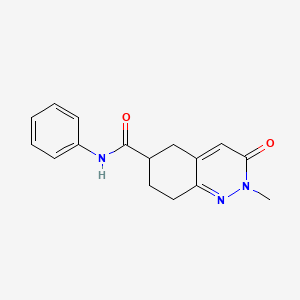

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

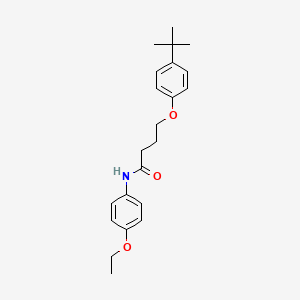

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)

![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)